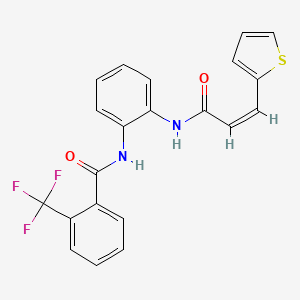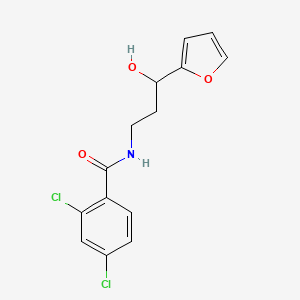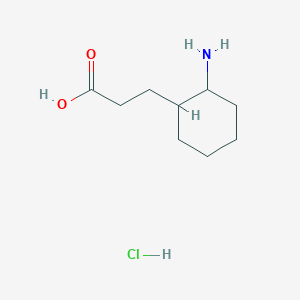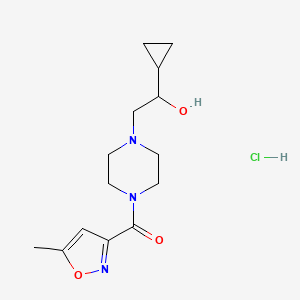
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of these functional groups suggests that this compound may have biological activity, but without specific studies, it’s hard to say for certain .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in a variety of reactions, including alkylation, acylation, and substitution reactions . Isoxazole rings can undergo reactions at the carbon adjacent to the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the piperazine ring might make it a base, and the isoxazole ring might contribute to its stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Antimicrobial Activity: Research into pyridine derivatives has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Anticancer and Antituberculosis Studies: A study on cyclopropyl piperazin-1-yl methanone derivatives revealed in vitro anticancer activity against a human breast cancer cell line and significant antituberculosis activity. This indicates a potential for applications in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Interaction Studies
- Studies on molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the design and development of receptor-targeted drugs. This research could inform the development of compounds with specific receptor interactions, offering therapeutic potential in areas such as pain management, neurological disorders, and more (Shim et al., 2002).
Antifungal and Antiviral Agents
- The exploration of synthetic multifunctional amides as therapeutic agents for Alzheimer's disease through enzyme inhibition and other biological activities suggests a broader application of similar compounds in neurodegenerative diseases and possibly in targeting specific enzymes or receptors involved in various diseases (Hassan et al., 2018).
Solubility and Drug Delivery Research
- Solubility thermodynamics and partitioning processes in biologically relevant solvents of novel antifungal compounds provide essential data for the development of effective drug delivery systems. This research is critical for understanding how similar compounds could be formulated for enhanced bioavailability and therapeutic efficacy (Volkova, Levshin, & Perlovich, 2020).
Wirkmechanismus
Piperazine derivatives
Piperazine is a common structural motif in many pharmaceuticals and drugs . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities .
Isoxazole derivatives
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-10-8-12(15-20-10)14(19)17-6-4-16(5-7-17)9-13(18)11-2-3-11;/h8,11,13,18H,2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWCZPOTKGEHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
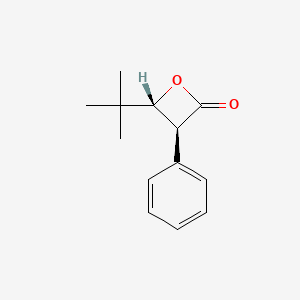

![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
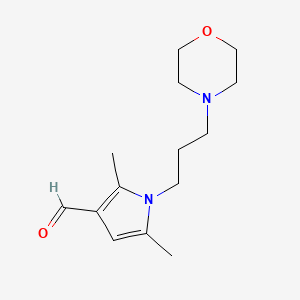
![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)
![4-Phenyl-1-prop-2-enoyl-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2981239.png)

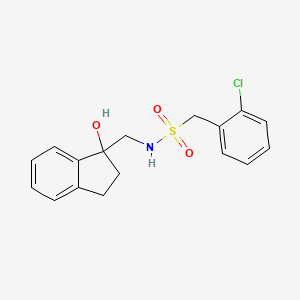
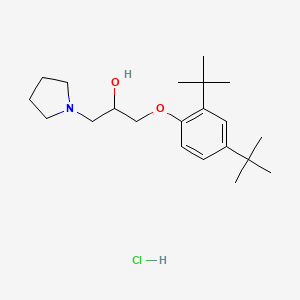
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)
